molecular formula C6H5N3O B1603852 1H-Pyrazolo[4,3-B]pyridin-5-OL CAS No. 52090-73-0

1H-Pyrazolo[4,3-B]pyridin-5-OL

Cat. No. B1603852
CAS RN: 52090-73-0
M. Wt: 135.12 g/mol
InChI Key: JKASUHLBAQPJRO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-B]pyridin-5-OL is a chemical compound used in the synthesis of effective VEGFR-2 inhibitors . It is also a reagent for the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-B]pyridin-5-OL involves various methods. One approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-B]pyridin-5-OL is complex and involves a pyrazolopyridine system . The structure is assembled according to the method used in the synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Pyrazolo[4,3-B]pyridin-5-OL are systematized according to the method used to assemble the pyrazolopyridine system . The reactions involve a sequential opening/closing cascade reaction .

Scientific Research Applications

1. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents). They have diverse biomedical applications due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
  • Results or Outcomes : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described to date .

2. TRK Inhibitors

  • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA, a receptor tyrosine kinase associated with the proliferation and differentiation of cells .
  • Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
  • Results or Outcomes : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

3. Antiviral and Antibacterial Applications

  • Application Summary : Pyrazolo[3,4-b]pyridine-based derivatives have been reported to exhibit potent antiviral and antibacterial properties .
  • Methods of Application : The specific methods of application would depend on the specific compound and its intended use. Typically, these compounds would be synthesized and then tested in vitro for their antiviral or antibacterial activity .

4. Enzyme Inhibition

  • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been used to inhibit important enzymes, such as phosphodiesterase-4 and neutrophil elastase .
  • Methods of Application : These compounds would be synthesized and then tested in vitro for their ability to inhibit the target enzyme .

Safety And Hazards

While specific safety and hazards information for 1H-Pyrazolo[4,3-B]pyridin-5-OL is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the research and development of 1H-Pyrazolo[4,3-B]pyridin-5-OL could involve the exploration of new synthetic strategies and approaches . There is also potential for further exploration of its use in the synthesis of potent and selective BCL-2 inhibitors .

properties

IUPAC Name

1,4-dihydropyrazolo[4,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-1-4-5(8-6)3-7-9-4/h1-3H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASUHLBAQPJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609783
Record name 1,4-Dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-B]pyridin-5-OL

CAS RN

52090-73-0
Record name 1,4-Dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H-pyrazolo[4,3-b]pyridin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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